molecular formula C22H30O14 B12506400 [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12506400
M. Wt: 518.5 g/mol
InChI Key: ZPEADZHVGOCGKH-UHFFFAOYSA-N
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Description

[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound that features multiple hydroxyl groups and a methoxyphenyl group. This compound is likely to exhibit significant biological activity due to its structural features, which include multiple hydroxyl groups and an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be achieved through multi-step organic synthesis. The key steps would involve:

    Formation of the oxan-2-yl ring: This can be achieved through cyclization reactions involving sugar derivatives.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the methoxyphenyl group: This can be done through esterification reactions involving methoxyphenyl acetic acid and appropriate alcohol derivatives.

Industrial Production Methods

Industrial production of such complex compounds typically involves:

    Optimization of reaction conditions: This includes temperature, pressure, and pH to maximize yield and purity.

    Use of catalysts: Catalysts like acids or bases to speed up the reaction.

    Purification techniques: Techniques like crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of hydroxyl and methoxy groups in organic reactions.

Biology

    Enzyme studies: Used to study the activity of enzymes that interact with hydroxyl and methoxy groups.

    Metabolic pathways: Helps in understanding metabolic pathways involving similar compounds.

Medicine

    Drug development: Potential use in developing drugs due to its biological activity.

    Pharmacokinetics: Study of how the compound is absorbed, distributed, metabolized, and excreted in the body.

Industry

    Material science: Used in the development of new materials with specific properties.

    Biotechnology: Applications in biotechnology processes involving similar compounds.

Mechanism of Action

The mechanism of action of [4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate likely involves:

    Interaction with enzymes: The hydroxyl and methoxy groups can interact with enzymes, affecting their activity.

    Binding to receptors: The aromatic ring can bind to specific receptors, triggering biological responses.

    Pathway modulation: The compound can modulate metabolic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    [4-hydroxy-3-methoxyphenyl]prop-2-enoate: Lacks the complex sugar derivative but has similar aromatic and hydroxyl features.

    [2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]: Lacks the methoxyphenyl group but has similar sugar and hydroxyl features.

Uniqueness

    Complexity: The combination of multiple hydroxyl groups, a sugar derivative, and a methoxyphenyl group makes it unique.

    Biological activity: The structural features suggest significant potential for biological activity, distinguishing it from simpler compounds.

Properties

IUPAC Name

[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEADZHVGOCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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